molecular formula C15H17ClNO2P B5723459 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate

3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate

Cat. No. B5723459
M. Wt: 309.73 g/mol
InChI Key: FBURUEUQDYXEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate, also known as CMPO, is a chemical compound that has gained attention in scientific research due to its unique properties. CMPO is a chelating agent that selectively binds to metal ions, making it useful in various applications such as nuclear waste management, extraction of rare earth metals, and separation of actinides and lanthanides. In

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate involves the formation of a complex with metal ions through the oxygen and nitrogen atoms present in its structure. This complexation results in the extraction and separation of metal ions from the fuel. 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate has a high affinity for actinides and lanthanides due to their similar electronic configurations and size.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to note that 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate is not intended for human consumption and should be handled with caution in laboratory settings.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate in laboratory experiments is its high selectivity for metal ions. This allows for the separation and extraction of specific elements from complex mixtures. However, 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate can be difficult to synthesize and purify, which can limit its use in certain applications. Additionally, the use of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate in laboratory settings requires specialized equipment and expertise, making it a challenging compound to work with.

Future Directions

There are several future directions for the use of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate in scientific research. One potential application is its use in the extraction of rare earth metals from electronic waste. Rare earth metals are essential components in many electronic devices, and their extraction from waste materials is a pressing issue. 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate's high selectivity for metal ions makes it a promising candidate for this application. Additionally, further research can be conducted to optimize the synthesis and purification of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate, allowing for its use in a wider range of applications.

Synthesis Methods

The synthesis of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate involves a multi-step process that includes the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 3,5-dimethylphenyl chloroacetate. This intermediate is then reacted with sodium hypophosphite and 4-chloroaniline to produce 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate has been extensively studied for its application in the nuclear industry. It is used in the extraction of actinides and lanthanides from spent nuclear fuel, which is a crucial step in nuclear waste management. 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate selectively binds to these metal ions, allowing for their separation from other elements present in the fuel. This process is known as solvent extraction and is used in the PUREX (Plutonium Uranium Redox Extraction) process, which is a widely used method for nuclear fuel reprocessing.

properties

IUPAC Name

4-chloro-N-[(3,5-dimethylphenoxy)-methylphosphoryl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClNO2P/c1-11-8-12(2)10-15(9-11)19-20(3,18)17-14-6-4-13(16)5-7-14/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBURUEUQDYXEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClNO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(3,5-dimethylphenoxy)-methylphosphoryl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.